molecular formula C10H9N3O3 B8440280 4-(2-Nitrobenzyl)-1,3-dihydroimidazol-2-one

4-(2-Nitrobenzyl)-1,3-dihydroimidazol-2-one

Cat. No. B8440280
M. Wt: 219.20 g/mol
InChI Key: DUQHTDIWZASMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07211671B2

Procedure details

A solution of 1-amino-3-(2-nitrophenyl)-propan-2-one 3a (138 mg, 0.6; Alazard et al. Tetrahedron 1994, 50, 6287–6298) in water was reacted potassium cyanate (97 mg, 1.2 mmol) and heated in a 60° C. oil bath for 4 h. The reaction was purified by reverse-phase HPLC to give 82 mg (62% yield) of 4-(2-nitrobenzyl)-1,3-dihydroimidazol-2-one 3b. MS found: (M+MeCN)+=261.
Name
1-amino-3-(2-nitrophenyl)-propan-2-one
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12].[O-:15][C:16]#[N:17].[K+]>O>[N+:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][C:3]1[NH:17][C:16](=[O:15])[NH:1][CH:2]=1)([O-:13])=[O:12] |f:1.2|

Inputs

Step One
Name
1-amino-3-(2-nitrophenyl)-propan-2-one
Quantity
138 mg
Type
reactant
Smiles
NCC(CC1=C(C=CC=C1)[N+](=O)[O-])=O
Name
Quantity
97 mg
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purified by reverse-phase HPLC

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CC=2NC(NC2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.